molecular formula C18H24O2 B566041 7-(6-Methoxynaphthalen-2-yl)heptan-3-ol CAS No. 1798014-82-0

7-(6-Methoxynaphthalen-2-yl)heptan-3-ol

Cat. No.: B566041
CAS No.: 1798014-82-0
M. Wt: 272.388
InChI Key: LTVIPWQJDOCSDH-UHFFFAOYSA-N
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Description

7-(6-Methoxynaphthalen-2-yl)heptan-3-ol is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.388 g/mol This compound features a naphthalene ring substituted with a methoxy group at the 6-position and a heptanol chain at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Methoxynaphthalen-2-yl)heptan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxynaphthalene and heptanal.

    Grignard Reaction: A Grignard reagent is prepared from heptanal and magnesium in anhydrous ether. This reagent is then reacted with 6-methoxynaphthalene to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(6-Methoxynaphthalen-2-yl)heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 7-(6-Methoxynaphthalen-2-yl)heptan-3-one and 7-(6-Methoxynaphthalen-2-yl)heptanoic acid.

    Reduction: The major product is 7-(6-Methoxynaphthalen-2-yl)heptane.

    Substitution: The major products depend on the nucleophile used but can include derivatives with different functional groups at the 6-position.

Scientific Research Applications

7-(6-Methoxynaphthalen-2-yl)heptan-3-ol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to cell signaling and molecular interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(6-Methoxynaphthalen-2-yl)heptan-3-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the heptanol chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(6-Hydroxynaphthalen-2-yl)heptan-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-(6-Methoxynaphthalen-2-yl)heptanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.

Uniqueness

7-(6-Methoxynaphthalen-2-yl)heptan-3-ol is unique due to its specific substitution pattern and the presence of both a methoxy group and a heptanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-(6-methoxynaphthalen-2-yl)heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-3-17(19)7-5-4-6-14-8-9-16-13-18(20-2)11-10-15(16)12-14/h8-13,17,19H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVMBIQEUREBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCC1=CC2=C(C=C1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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